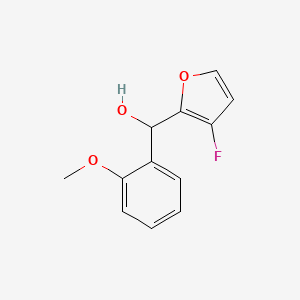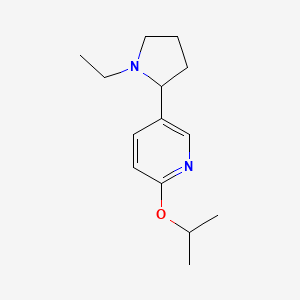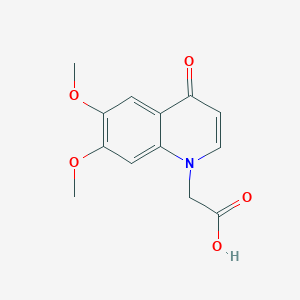
N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-Éthyl-5-(pipéridin-2-yl)pyridin-2-amine est un composé hétérocyclique qui comporte à la fois des cycles pyridine et pipéridine. Ce composé est d'un intérêt significatif en raison de ses applications potentielles en chimie médicinale et en pharmacologie. La présence de motifs pyridine et pipéridine dans sa structure suggère qu'il pourrait présenter un éventail d'activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-Éthyl-5-(pipéridin-2-yl)pyridin-2-amine implique généralement la réaction de la 2-aminopyridine avec un dérivé de pipéridine approprié. Une méthode courante consiste à utiliser des α-bromocétones et des 2-aminopyridines dans différentes conditions réactionnelles. Par exemple, les N-(pyridin-2-yl)amides peuvent être formés dans le toluène via une rupture de liaison C–C favorisée par l'iode (I2) et l'hydroperoxyde de tert-butyle (TBHP) dans des conditions douces et sans métal .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité d'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La N-Éthyl-5-(pipéridin-2-yl)pyridin-2-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4).
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4)
Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)
Substitution : Divers nucléophiles tels que les halogénures, les amines et les alcools
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés N-oxydes, tandis que la réduction peut produire des dérivés amines.
Applications de la recherche scientifique
La N-Éthyl-5-(pipéridin-2-yl)pyridin-2-amine possède plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigated pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.
Médecine : Exploré pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments pour diverses maladies.
Industrie : Utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de la N-Éthyl-5-(pipéridin-2-yl)pyridin-2-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(pyridin-2-yl)amides : Ces composés partagent le motif pyridine et présentent des activités biologiques similaires.
Dérivés de la pipéridine : Les composés contenant le cycle pipéridine, tels que les pipéridinones et les spiropipéridines, sont également d'intérêt en raison de leurs propriétés pharmacologiques.
Unicité
La N-Éthyl-5-(pipéridin-2-yl)pyridin-2-amine est unique en raison de la combinaison des cycles pyridine et pipéridine dans sa structure. Cette double présence lui permet d'afficher un éventail plus large d'activités biologiques par rapport aux composés ne contenant qu'un seul de ces motifs.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N-ethyl-5-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-2-13-12-7-6-10(9-15-12)11-5-3-4-8-14-11/h6-7,9,11,14H,2-5,8H2,1H3,(H,13,15) |
Clé InChI |
VAGVLEWILYNFPD-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=C(C=C1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



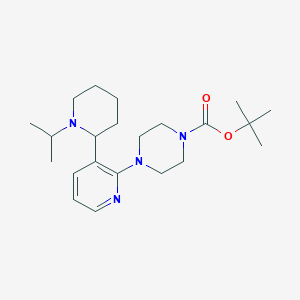



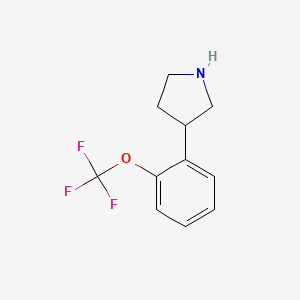

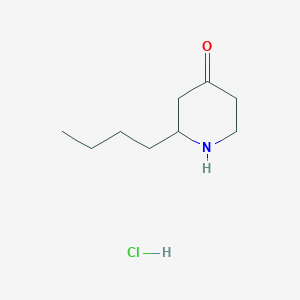

![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)
